molecular formula C8H8N2O B11763046 4-Ethoxynicotinonitrile

4-Ethoxynicotinonitrile

Cat. No.: B11763046
M. Wt: 148.16 g/mol
InChI Key: FCEBSJBXKQZSOQ-UHFFFAOYSA-N
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Description

4-Ethoxynicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of an ethoxy group attached to the fourth position of the nicotinonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxynicotinonitrile typically involves the reaction of 4-chloronicotinonitrile with ethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the ethoxy group. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxynicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nicotinonitriles.

Scientific Research Applications

4-Ethoxynicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Ethoxynicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with cellular receptors .

Comparison with Similar Compounds

    Nicotinonitrile: The parent compound without the ethoxy group.

    4-Methoxynicotinonitrile: Similar structure with a methoxy group instead of an ethoxy group.

    4-Chloronicotinonitrile: Precursor compound with a chlorine atom at the fourth position.

Uniqueness: 4-Ethoxynicotinonitrile is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other nicotinonitrile derivatives may not be suitable .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4-ethoxypyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-2-11-8-3-4-10-6-7(8)5-9/h3-4,6H,2H2,1H3

InChI Key

FCEBSJBXKQZSOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NC=C1)C#N

Origin of Product

United States

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